(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide
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Overview
Description
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide is an organic compound characterized by its unique structure, which includes two hydroxyl groups and a trimethylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide typically involves the use of specific reagents and conditions to achieve the desired stereochemistry. One common synthetic route includes the reaction of a suitable precursor with a hydroxylating agent under controlled conditions to introduce the hydroxyl groups at the desired positions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or other transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in toluene.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-2,4-Dihydroxy-N,3,3-trimethylbutanamide: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,4-Dihydroxy-N,3,3-trimethylbutanamide: Lacks the specific stereochemistry, leading to different reactivity and applications.
Uniqueness
(2R)-2,4-Dihydroxy-N,3,3-trimethylbutanamide is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other similar compounds. This makes it valuable in applications requiring precise control over molecular interactions and reactions.
Properties
CAS No. |
88308-84-3 |
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Molecular Formula |
C7H15NO3 |
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-N,3,3-trimethylbutanamide |
InChI |
InChI=1S/C7H15NO3/c1-7(2,4-9)5(10)6(11)8-3/h5,9-10H,4H2,1-3H3,(H,8,11)/t5-/m0/s1 |
InChI Key |
SZRVHGPZNGVMDQ-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NC)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NC)O |
Origin of Product |
United States |
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